molecular formula C11H10BrNO2 B1417119 Ethyl 3-bromo-5-cyano-4-methylbenzoate CAS No. 1807209-37-5

Ethyl 3-bromo-5-cyano-4-methylbenzoate

Cat. No. B1417119
CAS RN: 1807209-37-5
M. Wt: 268.11 g/mol
InChI Key: ZMVPFDRZVUYPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-5-cyano-4-methylbenzoate (EBCM) is an organic compound with the molecular formula C9H8BrNO2. It is a colorless solid with a slightly pungent odor. It is used in organic syntheses and in the production of pharmaceuticals, agrochemicals, and other organic compounds. EBCM is also used as a catalyst in a variety of reactions and as a reagent in the synthesis of other compounds.

Safety and Hazards

Ethyl 3-bromo-5-cyano-4-methylbenzoate poses potential hazards, and safety precautions should be followed during handling and storage. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 3-bromo-5-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-9(6-13)7(2)10(12)5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVPFDRZVUYPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-5-cyano-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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